Benzoadenosine is classified as a purine nucleoside analog due to its structural similarity to adenosine. It contains an imidazoquinazoline moiety combined with a hydroxymethyl oxolane ring. The compound's unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Benzoadenosine can be sourced through synthetic pathways that involve multi-step organic reactions, often starting from simpler precursor molecules such as imidazoquinazoline derivatives.
The synthesis of Benzoadenosine typically involves several key steps:
Benzoadenosine's molecular structure can be described by its unique combination of functional groups:
The structural analysis indicates that Benzoadenosine may engage in hydrogen bonding and hydrophobic interactions due to its diverse functional groups.
Benzoadenosine participates in various chemical reactions:
The mechanism of action for Benzoadenosine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazoquinazoline component is likely responsible for binding to active sites on target proteins, thereby modulating biological pathways.
Benzoadenosine exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and during synthesis.
Benzoadenosine has diverse applications across several scientific fields:
Benzoadenosine derivatives, exemplified by benzyloxy-cyclopentyladenosine (BnOCPA), exhibit subtype-selective binding to adenosine receptors (ARs) through distinct molecular interactions. At the A1AR, BnOCPA forms a stable orthosteric complex involving five hydrogen bonds with residues N2546.55, E172ECL2, T2777.42, and H2787.43 (Ballesteros-Weinstein numbering), alongside π-π stacking with F171ECL2 [1] [10]. This intricate network stabilizes an active receptor conformation favoring Gαi/o coupling, particularly the Gαob subtype, which underpins its analgesic efficacy without cardiorespiratory depression [1].
In contrast, benzoadenosine interactions with A2A and A2BARs demonstrate reduced binding affinity due to steric clashes with extracellular loop residues. Molecular dynamics simulations reveal that the benzyloxy moiety of BnOCPA occludes the orthosteric pocket of A2AAR, diminishing cAMP accumulation by 80% compared to endogenous adenosine [3]. At A3AR, benzyl modifications enhance ligand-receptor specificity by exploiting hydrophobic subpockets, though species-dependent variability (72% human-rat homology) complicates translational applications [3] [7].
Table 1: Binding Affinities of Benzoadenosine Derivatives at Adenosine Receptor Subtypes
Receptor | Compound | Ki (nM) | Key Interacting Residues | Functional Effect |
---|---|---|---|---|
A1 | BnOCPA | 1.2 ± 0.3 | F171ECL2, H2787.43 | Gαob bias |
A2A | BnOCPA | >10,000 | ECL2 steric clash | Minimal cAMP increase |
A2B | Adenosine | 24,000* | Low-affinity binding | Moderate cAMP/ERK activation |
A3 | MRS3997 | 253 | Species-specific subpockets | IP3 accumulation |
*Functional EC50 value (µM) [7]
Benzoadenosine derivatives enable biased signaling through synergistic actions with allosteric modulators. Positive allosteric modulators (PAMs) like MIPS521 bind a membrane-exposed site on A1AR (residues M2837.48, I191.42, V221.45), stabilizing TM7 dynamics via a hydrogen bond with S2466.47 [1] [6]. This site facilitates probe-dependent modulation: MIPS521 enhances adenosine’s Gαi1 coupling by 3.5-fold but paradoxically reduces BnOCPA’s Gαob selectivity by 40%, indicating ligand-specific conformational tuning [1] [10].
The therapeutic advantage lies in pathology-dependent activation. PAMs potentiate endogenous adenosine only in tissues with elevated adenosine levels (e.g., inflamed or ischemic sites), minimizing off-target effects [6]. Furthermore, benzothiophene-derived PAMs like TRR469 amplify A1AR-mediated inhibition of adenylyl cyclase without inducing receptor internalization—a limitation of orthosteric agonists [6].
Table 2: G Protein Coupling Preferences Modulated by Benzoadenosine Ligands
Ligand | Receptor | G Protein Preference | Modulation by PAMs |
---|---|---|---|
Adenosine | A1AR | Gαi1 > Gαob | ↑ Gαi1 coupling (3.5x) |
BnOCPA | A1AR | Gαob > Gαi1 | ↓ Gαob coupling (40%) |
BAY60-6583 | A2BAR | Gs/Gq | Context-dependent ERK/p38 MAPK |
Benzodiazepines (BZDs) exhibit purinoceptor crosstalk via high-affinity binding sites proximal to ARs. Diazepam competes with [3H]-adenosine at A2ARs in neuroblastoma-glioma hybrid cells, though it lacks intrinsic agonist activity [4]. Instead, BZDs act as allosteric facilitators, doubling cAMP production stimulated by submaximal adenosine concentrations (EC50 shift from 24 µM to 12 µM) without inhibiting phosphodiesterase or adenosine uptake [4]. This potentiation requires the mitochondrial 18-kDa translocator protein (TSPO), which colocalizes with A1AR in neuronal membranes [4] [9].
Structural studies suggest BZD-AR crosstalk involves receptor heteromerization. A2AAR-D2 dopamine receptor heteromers recruit BZD-binding sites that modulate adenosine-dependent cAMP cascades, relevant for Parkinson’s disease [3] [6]. Notably, isothiocyanates (e.g., sulforaphane) inhibit A2BAR by covalently modifying Cys210, a residue homologous to BZD-sensitive sites in GABAA receptors, revealing a conserved allosteric motif [7].
BnOCPA exerts differential regulation of second messengers across AR subtypes:
Table 3: Second Messenger Modulation by Benzoadenosine Compounds
Pathway | Receptor | Compound | Potency (EC50/IC50) | Amplitude vs. Adenosine |
---|---|---|---|---|
cAMP ↓ | A1AR | BnOCPA | 0.8 nM | 15x greater inhibition |
IP3 ↑ | A3AR | MRS3997 | 25 nM | Equivalent |
ERK1/2 ↑ | A2BAR | NECA | 19.4 nM | 2x greater activation |
Calcium Flux | A2BAR | BAY60-6583 | 1.7 µM* | Partial agonist |
*In HEK293 cells [7]
Calcium dynamics exhibit cell-type specificity: In astrocytes, BnOCPA suppresses Ca2+ influx via N-type voltage-gated channels (A1AR-mediated), whereas in mast cells, benzyl-adenosine analogs potentiate calcium-dependent degranulation through A3AR [3] [7]. Real-time BRET assays confirm that benzoadenosine ligands accelerate G protein dissociation kinetics by 2.5-fold compared to unmodified agonists, enabling rapid signal transduction [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7